(4-Benzhydrylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanethione
Description
(4-Benzhydrylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanethione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzhydrylpiperazine moiety and a dimethoxyphenyl group connected via a methanethione linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2S/c1-29-23-14-13-22(19-24(23)30-2)26(31)28-17-15-27(16-18-28)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,19,25H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIOWRIQSBSOED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-Benzhydrylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanethione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzhydrylpiperazine: This step involves the reaction of benzhydryl chloride with piperazine under basic conditions to form benzhydrylpiperazine.
Introduction of Dimethoxyphenyl Group: The benzhydrylpiperazine is then reacted with 3,4-dimethoxybenzaldehyde in the presence of a reducing agent to form the corresponding alcohol.
Formation of Methanethione Linkage: The final step involves the conversion of the alcohol to the methanethione derivative using a thiolating agent such as Lawesson’s reagent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
(4-Benzhydrylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the methanethione group to a methanethiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydrylpiperazine moiety, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity. Major products formed from these reactions include sulfoxides, sulfones, methanethiols, and various substituted derivatives.
Scientific Research Applications
(4-Benzhydrylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanethione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders and cardiovascular diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Benzhydrylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanethione involves its interaction with specific molecular targets and pathways. The benzhydrylpiperazine moiety is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which may contribute to its potential therapeutic effects in neurological disorders. The dimethoxyphenyl group can modulate the compound’s binding affinity and selectivity for these receptors. Additionally, the methanethione linkage may play a role in the compound’s redox properties, influencing its biological activity.
Comparison with Similar Compounds
(4-Benzhydrylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanethione can be compared with other similar compounds, such as:
(4-Benzhydrylpiperazin-1-yl)-(4-chlorobenzylidene)amine: This compound has a similar benzhydrylpiperazine moiety but differs in the presence of a chlorobenzylidene group instead of a dimethoxyphenyl group.
(4-Benzhydrylpiperazin-1-yl)-(1,5-dimethyl-1H-pyrazol-3-yl)methanone: This compound contains a benzhydrylpiperazine moiety and a pyrazolyl group, differing in the functional group attached to the piperazine ring.
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: This compound features a benzhydrylpiperazine moiety and a sulfamoylphenyl group, highlighting the diversity of functional groups that can be attached to the piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
